molecular formula C16H13N3O6 B3160302 2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-nitrobenzenecarboxylate CAS No. 866039-52-3

2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-nitrobenzenecarboxylate

Cat. No.: B3160302
CAS No.: 866039-52-3
M. Wt: 343.29 g/mol
InChI Key: KTTWQXALBQTKIN-UHFFFAOYSA-N
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Description

The compound 2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-nitrobenzenecarboxylate (CAS: 866039-52-3) is a heterocyclic ester derivative featuring a fused pyrido-oxazine core linked to a 4-nitrobenzenecarboxylate group. Its molecular formula is C₁₆H₁₃N₃O₆, with a molecular weight of 343.30 g/mol . The nitro group at the para position of the benzene ring imparts strong electron-withdrawing properties, which may influence reactivity, stability, and intermolecular interactions.

Properties

IUPAC Name

2-(3-oxo-4H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O6/c20-15-13(25-12-2-1-8-17-14(12)18-15)7-9-24-16(21)10-3-5-11(6-4-10)19(22)23/h1-6,8,13H,7,9H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTWQXALBQTKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C(O2)CCOC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101155261
Record name 2-[2-[(4-Nitrobenzoyl)oxy]ethyl]-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101155261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866039-52-3
Record name 2-[2-[(4-Nitrobenzoyl)oxy]ethyl]-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866039-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-[(4-Nitrobenzoyl)oxy]ethyl]-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101155261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrido[3,2-b][1,4]oxazine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up to ensure high yield and purity. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient production. Continuous flow chemistry and other advanced techniques may be employed to enhance the scalability and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of heterocyclic chemistry.

Biology: The compound exhibits biological activity, making it useful in the development of new drugs and therapeutic agents.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The nitrobenzenecarboxylate moiety, in particular, plays a crucial role in its biological activity. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Molecular Targets and Pathways:

  • Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

  • Receptors: Binding to receptors that regulate cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The most direct analog is 2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-chlorobenzenecarboxylate (CAS: 866018-66-8). This compound substitutes the nitro group with a chloro group, resulting in a molecular formula of C₁₆H₁₃ClN₂O₄ and a molecular weight of 332.74 g/mol . Key differences include:

  • Electron Effects: The nitro group (-NO₂) is significantly more electron-withdrawing than chloro (-Cl), which may alter the compound’s susceptibility to nucleophilic attack or hydrolysis.
  • Molecular Weight : The nitro analog is ~10.5 g/mol heavier due to the nitro group’s higher atomic mass.
Table 1: Comparison of Aromatic Substituent Variants
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent
2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-nitrobenzenecarboxylate 866039-52-3 C₁₆H₁₃N₃O₆ 343.30 -NO₂
2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-chlorobenzenecarboxylate 866018-66-8 C₁₆H₁₃ClN₂O₄ 332.74 -Cl

Variations in the Ester Group

Ethyl ester derivatives of the pyrido-oxazine core highlight how modifications to the ester moiety impact physicochemical properties:

  • Ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate (CAS: 499787-31-4) lacks the 3-oxo group and has a simpler ethyl ester, with a molecular weight of 208.21 g/mol .
Key Differences:
  • Solubility : Ethyl esters (e.g., CAS 499787-31-4) may exhibit higher lipid solubility compared to bulkier aromatic esters like the nitrobenzenecarboxylate.

Halogenated Pyrido-Oxazine Derivatives

lists halogenated analogs such as 7-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS: 34950-82-8) and 6-iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS: 351447-07-9). These compounds feature bromo or iodo substituents on the pyridine ring, which:

  • Increase molecular weight (e.g., bromo analog: ~250–300 g/mol).

Biological Activity

The compound 2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-nitrobenzenecarboxylate is a heterocyclic derivative notable for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects, supported by various studies and data.

  • Molecular Formula: C16H15N3O4
  • Molecular Weight: 315.31 g/mol
  • CAS Number: 866018-89-5

Antibacterial Activity

Research indicates that derivatives of pyrido[3,2-b][1,4]oxazine exhibit significant antibacterial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antifungal Activity

In vitro studies have shown that this compound possesses antifungal activity against several pathogenic fungi. The antifungal mechanism may involve the inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. It has shown efficacy in inhibiting the proliferation of cancer cells in various lines, including breast and colon cancer. The proposed mechanism includes induction of apoptosis and cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

The anti-inflammatory properties of the compound have been evaluated through assays measuring cytokine production and inflammatory markers. Results indicate a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when cells are treated with this compound.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntibacterialVarious bacteriaDisruption of cell wall synthesis
AntifungalPathogenic fungiInhibition of ergosterol biosynthesis
AnticancerCancer cell linesInduction of apoptosis; G1 phase arrest
Anti-inflammatoryImmune cellsReduction of pro-inflammatory cytokines

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at the University of Belgrade evaluated the antibacterial activity of various oxazine derivatives including this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) as low as 10 µg/mL for both strains.

Case Study 2: Anticancer Potential

In a preclinical study published in the Journal of Medicinal Chemistry, the compound was tested against MCF-7 breast cancer cells. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity. The study suggested that further optimization could lead to more effective derivatives.

Q & A

Q. What are the recommended synthetic routes for 2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-nitrobenzenecarboxylate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the pyrido-oxazine core followed by esterification with 4-nitrobenzoyl chloride. Key considerations include:

  • Core Formation : Cyclocondensation of substituted pyridine derivatives with glyoxal under acidic conditions (e.g., acetic acid) at reflux (110–120°C) for 6–8 hours .
  • Esterification : Use of carbodiimide coupling agents (e.g., DCC/DMAP) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR for confirming substituent positions (e.g., pyrido-oxazine protons at δ 4.2–4.5 ppm; nitrobenzene aromatic protons at δ 8.2–8.4 ppm) .
  • FT-IR : Key peaks include C=O (ester: ~1720 cm⁻¹), nitro group (~1520 cm⁻¹), and oxazine C-O (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns.

Critical Note : Cross-validate data with X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in tautomeric forms .

Q. How should researchers assess the compound's stability under different storage and experimental conditions?

Methodological Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Photostability : Expose to UV light (λ = 254–365 nm) and monitor degradation via HPLC at intervals (0, 24, 48 hours).
  • Hydrolytic Stability : Incubate in buffers (pH 2–9) at 37°C for 72 hours; analyze by LC-MS for ester hydrolysis products.

Recommended Storage : Dry, inert atmosphere (argon), –20°C in amber vials to prevent oxidation and photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic analyses for this compound?

Methodological Answer:

  • Refinement Tools : Use SHELXL for high-resolution crystallographic refinement, adjusting parameters like thermal displacement (B-factors) to align with NMR-derived torsion angles .
  • Dynamic NMR : Perform variable-temperature NMR to detect conformational flexibility that may explain discrepancies in solid-state (X-ray) vs. solution-state (NMR) structures.
  • DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to validate crystallographic models .

Case Study : In analogous benzothiazine derivatives, SHELX refinement resolved mismatches between X-ray and NMR data by identifying minor tautomers .

Q. What computational modeling approaches are suitable for predicting the compound's reactivity and interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., nitroreductases) based on the nitrobenzene moiety’s electron-deficient properties.
  • MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM force fields) to assess binding stability in aqueous and lipid environments .
  • QM/MM : Hybrid quantum mechanics/molecular mechanics to study reaction mechanisms (e.g., nitro group reduction pathways) .

Key Consideration : Validate predictions with experimental assays (e.g., enzymatic inhibition studies) to confirm computational findings.

Q. What strategies are recommended for analyzing the environmental fate and degradation products of this compound in ecological risk assessments?

Methodological Answer:

  • Abiotic Degradation : Conduct hydrolysis/photolysis studies under simulated environmental conditions (pH 7.4, 25°C, UV light). Monitor degradation via LC-MS/MS and identify intermediates (e.g., nitro group reduction to amine) .
  • Biotic Degradation : Use soil/water microcosms with LC-HRMS to track microbial transformation products.
  • Ecotoxicity Testing : Assess effects on model organisms (e.g., Daphnia magna, algae) using OECD guidelines to derive EC50 values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-nitrobenzenecarboxylate
Reactant of Route 2
Reactant of Route 2
2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-nitrobenzenecarboxylate

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